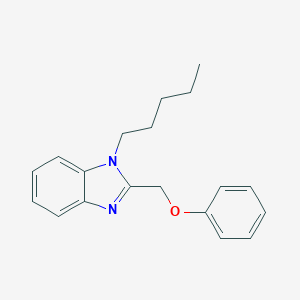
1-pentyl-2-(phenoxymethyl)-1H-benzimidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-pentyl-2-(phenoxymethyl)-1H-benzimidazole, also known as PBZ, is a synthetic compound that belongs to the family of benzimidazole derivatives. PBZ has been studied for its potential use in scientific research due to its interesting chemical properties and potential applications.
作用機序
1-pentyl-2-(phenoxymethyl)-1H-benzimidazole binds to the sigma-1 receptor with high affinity and modulates its activity. The sigma-1 receptor is involved in several cellular processes, including calcium signaling, ion channel regulation, and protein synthesis. By modulating the activity of the sigma-1 receptor, 1-pentyl-2-(phenoxymethyl)-1H-benzimidazole can affect these processes and potentially lead to changes in cellular function.
Biochemical and Physiological Effects:
1-pentyl-2-(phenoxymethyl)-1H-benzimidazole has been shown to have several biochemical and physiological effects. In vitro studies have shown that 1-pentyl-2-(phenoxymethyl)-1H-benzimidazole can increase the release of dopamine and acetylcholine, two neurotransmitters that are involved in a variety of cognitive processes. 1-pentyl-2-(phenoxymethyl)-1H-benzimidazole has also been shown to have anti-inflammatory effects, which could potentially be useful in the treatment of inflammatory disorders.
実験室実験の利点と制限
1-pentyl-2-(phenoxymethyl)-1H-benzimidazole has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized and purified, making it readily available for research purposes. 1-pentyl-2-(phenoxymethyl)-1H-benzimidazole also has a high affinity for the sigma-1 receptor, making it a useful tool for studying the function of this receptor. However, 1-pentyl-2-(phenoxymethyl)-1H-benzimidazole has some limitations as well. It has a relatively short half-life, which can make it difficult to study its long-term effects. Additionally, 1-pentyl-2-(phenoxymethyl)-1H-benzimidazole has not been extensively studied in vivo, so its effects in living organisms are not well understood.
将来の方向性
There are several future directions for research on 1-pentyl-2-(phenoxymethyl)-1H-benzimidazole. One potential area of study is the development of new treatments for neurological disorders such as Alzheimer's disease and Parkinson's disease. 1-pentyl-2-(phenoxymethyl)-1H-benzimidazole has been shown to modulate the activity of the sigma-1 receptor, which has been implicated in these disorders. Another potential area of study is the development of new anti-inflammatory drugs. 1-pentyl-2-(phenoxymethyl)-1H-benzimidazole has been shown to have anti-inflammatory effects, which could potentially be useful in the treatment of inflammatory disorders. Finally, more research is needed to understand the long-term effects of 1-pentyl-2-(phenoxymethyl)-1H-benzimidazole and its potential for use in vivo.
合成法
1-pentyl-2-(phenoxymethyl)-1H-benzimidazole can be synthesized using a multistep process involving the reaction of 2-phenoxymethylbenzimidazole with 1-pentylbromide in the presence of a base such as potassium carbonate. The resulting compound is then purified using column chromatography to obtain pure 1-pentyl-2-(phenoxymethyl)-1H-benzimidazole.
科学的研究の応用
1-pentyl-2-(phenoxymethyl)-1H-benzimidazole has been studied for its potential use in scientific research, particularly in the field of neuroscience. 1-pentyl-2-(phenoxymethyl)-1H-benzimidazole has been found to bind to the sigma-1 receptor, a protein that is involved in a variety of cellular processes such as calcium signaling, ion channel regulation, and protein synthesis. The sigma-1 receptor has also been implicated in several neurological disorders such as Alzheimer's disease, Parkinson's disease, and depression. 1-pentyl-2-(phenoxymethyl)-1H-benzimidazole has been shown to modulate the activity of the sigma-1 receptor, which could potentially lead to the development of new treatments for these disorders.
特性
IUPAC Name |
1-pentyl-2-(phenoxymethyl)benzimidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O/c1-2-3-9-14-21-18-13-8-7-12-17(18)20-19(21)15-22-16-10-5-4-6-11-16/h4-8,10-13H,2-3,9,14-15H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GARGJJFERCWHDJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C2=CC=CC=C2N=C1COC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-pentyl-2-(phenoxymethyl)-1H-benzimidazole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(3-allyl-4-oxo-5-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B381460.png)
![3-(2-{2-[1-(4-chlorophenyl)ethylidene]hydrazino}-1,3-thiazol-4-yl)-8-methoxy-2H-chromen-2-one](/img/structure/B381461.png)
![5-[2-(2,6-difluorophenyl)hydrazinylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B381462.png)
![1-[3-({4-Hydroxy-3-nitrobenzylidene}amino)phenyl]ethanone](/img/structure/B381463.png)
![4-(Diethylamino)-2-{[(3,4-dimethylphenyl)imino]methyl}phenol](/img/structure/B381465.png)
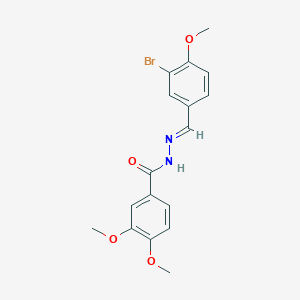
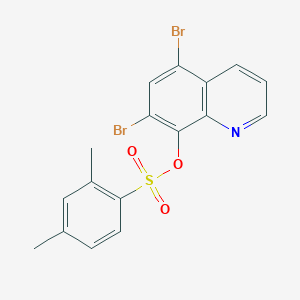
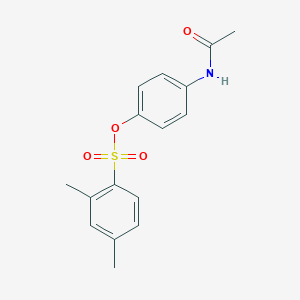
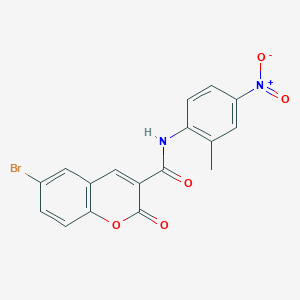
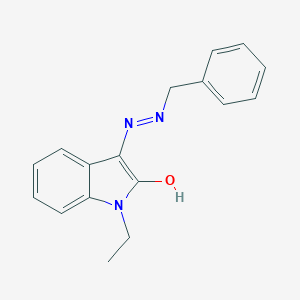
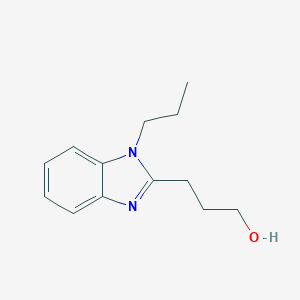
![2-(((3-Bromo-5-methylimidazo[1,2-a]pyridin-2-yl)methyl)thio)-5-nitrobenzo[d]thiazole](/img/structure/B381479.png)
![3,5-dichloro-2-methoxybenzaldehyde [4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B381481.png)
![2-[(5-ethoxy-1H-benzimidazol-2-yl)sulfanyl]-N-phenylacetamide](/img/structure/B381482.png)